molecular formula C6H9N3O6 B14136169 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine CAS No. 99694-81-2

3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine

Cat. No.: B14136169
CAS No.: 99694-81-2
M. Wt: 219.15 g/mol
InChI Key: WLHZKQYVDKRZKW-REOHCLBHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine typically involves the protection of the amino group of L-alanine using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). The protected amino acid is then subjected to further reactions to introduce the carboxycarbonyl and aminocarbonyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in enzyme inhibition and protein modification.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. It may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

99694-81-2

Molecular Formula

C6H9N3O6

Molecular Weight

219.15 g/mol

IUPAC Name

(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid

InChI

InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1

InChI Key

WLHZKQYVDKRZKW-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O

Origin of Product

United States

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